Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride
Overview
Description
Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride is a synthetic compound known for its distinct properties and applications in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring attached to a benzoate ester, making it a valuable scaffold in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride typically involves the esterification of 3-(pyrrolidin-2-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:
Temperature: Room temperature to 60°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the benzoate ester.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-(pyrrolidin-2-yl)benzoic acid.
Reduction: Formation of 3-(pyrrolidin-2-yl)benzyl alcohol.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The compound’s ability to modulate enzyme activity and receptor binding pathways makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride
- Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride
- Methyl 3-(pyrrolidin-2-yl)benzoate
Uniqueness
Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride stands out due to its specific structural configuration, which imparts unique binding properties and reactivity. The position of the pyrrolidine ring on the benzoate ester significantly influences its chemical behavior and biological activity, making it distinct from other similar compounds .
Biological Activity
Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, as well as its mechanisms of action and applications in drug development.
Chemical Structure and Properties
This compound features a benzoate structure with a pyrrolidine ring, which enhances its ability to interact with biological targets. The unique substitution pattern on the benzoic core contributes to its distinct chemical properties.
Structural Formula
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various pathogens, particularly multidrug-resistant strains.
Minimum Inhibitory Concentration (MIC) Values
Pathogen | MIC (µg/mL) | Control (µg/mL) |
---|---|---|
Staphylococcus aureus | 3.12 | 2 (Ciprofloxacin) |
Escherichia coli | 12.5 | 10 (Triclosan) |
These results suggest that the compound is particularly effective against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been studied for anti-inflammatory activity. The mechanism of action likely involves modulation of inflammatory pathways through interaction with specific receptors or enzymes.
The biological activity of this compound is attributed to its ability to bind to molecular targets such as enzymes or receptors. The pyrrolidine ring mimics natural substrates, facilitating interactions that can modulate biological pathways. Specific pathways influenced by this compound include:
- Receptor Modulation : It may act as an antagonist for certain receptors, including glucagon receptors, which are important in managing metabolic conditions like type 2 diabetes mellitus.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, contributing to its anti-inflammatory effects .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives of pyrrolidine-based compounds showed potent activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 µg/mL, indicating that structural modifications can enhance antibacterial properties .
- Pharmacological Exploration : Another investigation into the pharmacological potential of this compound highlighted its role as a versatile scaffold for designing novel biologically active compounds due to its pyrrolidine ring structure.
- In Vitro Studies : In vitro evaluations have indicated that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapeutics .
Properties
IUPAC Name |
methyl 3-pyrrolidin-2-ylbenzoate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-5-2-4-9(8-10)11-6-3-7-13-11;/h2,4-5,8,11,13H,3,6-7H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRPGMINKNENCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CCCN2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203681-53-1 | |
Record name | Benzoic acid, 3-(2-pyrrolidinyl)-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203681-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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